

# Spectroscopic Profile of 2-Bromo-2'-fluoroacetophenone: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-2'-fluoroacetophenone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, **2-Bromo-2'-fluoroacetophenone** (CAS No. 655-15-2). The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **2-Bromo-2'-fluoroacetophenone**.

Table 1: <sup>1</sup>H NMR Spectral Data of **2-Bromo-2'-fluoroacetophenone** 

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.91-7.96	m	-	1H, Ar-H
7.54-7.61	m	-	1H, Ar-H
7.27-7.30	m	-	1H, Ar-H
7.13-7.20	m	-	1H, Ar-H
4.53	d	2.4	2H, -CH <sub>2</sub> Br



Solvent: CDCl<sub>3</sub>[1]

Table 2: <sup>13</sup>C NMR Spectral Data of **2-Bromo-2'-fluoroacetophenone** (Predicted and Literature-Based)

Chemical Shift (δ) ppm	Assignment
~190	C=O
~160 (d)	C-F
~135	Ar-C
~131	Ar-C
~125	Ar-C
~124 (d)	Ar-C
~116 (d)	Ar-C
~30	-CH₂Br

Note: Experimentally obtained data for **2-Bromo-2'-fluoroacetophenone** is not readily available in the public domain. The presented data is based on predictive models and analysis of closely related structures.

Table 3: IR Spectral Data of 2-Bromo-2'-fluoroacetophenone

Wavenumber (cm <sup>-1</sup> )	Assignment
~1700	C=O Stretch
~1600, ~1480	Aromatic C=C Stretch
~1280	C-F Stretch
~760	C-Br Stretch
~1220	C-C Stretch

Note: The exact peak values may vary slightly depending on the sampling method.



Table 4: Mass Spectrometry Data of 2-Bromo-2'-fluoroacetophenone

m/z	Proposed Fragment Ion
216/218	[M] <sup>+</sup> (Molecular Ion)
137	[M - Br]+
123	[C <sub>7</sub> H <sub>4</sub> FO] <sup>+</sup>
95	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectral data are provided below.

## Synthesis of 2-Bromo-2'-fluoroacetophenone:

A common synthetic route involves the bromination of 2'-fluoroacetophenone.[1][2] In a typical procedure, bromine is added dropwise to a solution of 1-(2-fluorophenyl)ethanone in acetic acid at room temperature.[1] The reaction mixture is stirred for a couple of hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with an aqueous solution of sodium bicarbonate and brine. Finally, the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield **2-bromo-2'-fluoroacetophenone** as a light yellow oil.[1]

#### NMR Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. For <sup>13</sup>C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.



Infrared (IR) Spectroscopy:

IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This allows for the direct analysis of the liquid or solid sample without the need for extensive sample preparation. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

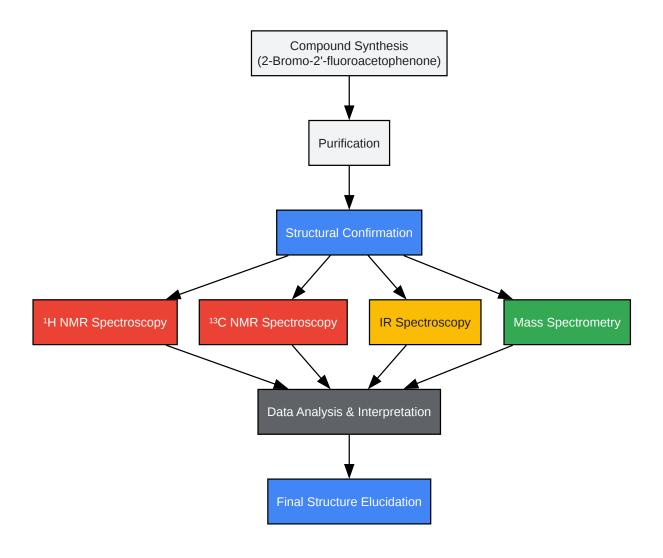
Mass Spectrometry (MS):

Mass spectra can be acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3] For analysis, the sample is typically dissolved in a suitable solvent like acetonitrile or methanol and introduced into the mass spectrometer.

## **Visualizations**

Logical Workflow for Spectroscopic Analysis



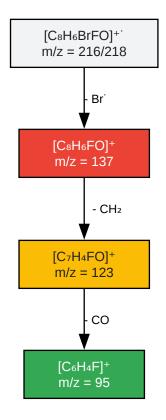


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Caption: Workflow for the spectroscopic analysis of 2-Bromo-2'-fluoroacetophenone.

Key Fragmentation Pathways in Mass Spectrometry





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Caption: Major fragmentation pathways for **2-Bromo-2'-fluoroacetophenone** in MS.

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## References

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